
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide, also known as BDF-8634, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine.
Mécanisme D'action
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide exerts its anti-tumor activity by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has also been found to have other biochemical and physiological effects. Studies have shown that 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide can inhibit the activity of other protein kinases, such as Akt and ERK, which are involved in various cellular processes. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has also been found to have anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in lab experiments is its potency and specificity towards CK2. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has been found to be more potent than other CK2 inhibitors and has a higher selectivity towards CK2. However, one of the limitations of using 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research and development of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide. Another area of focus is the development of new formulations of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide that can improve its solubility in aqueous solutions. Additionally, further studies are needed to investigate the potential applications of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in other areas of medicine, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in its pure form.
Applications De Recherche Scientifique
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has shown promise in various scientific research applications, particularly in the field of cancer research. Studies have shown that 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTHSNVHKWGRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6972293 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)

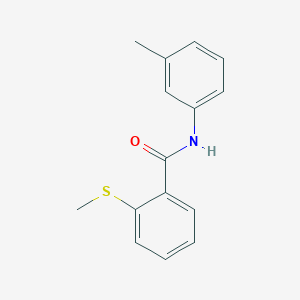
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
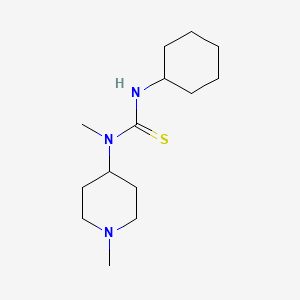
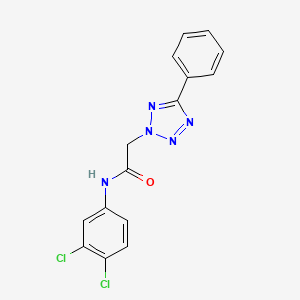
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)
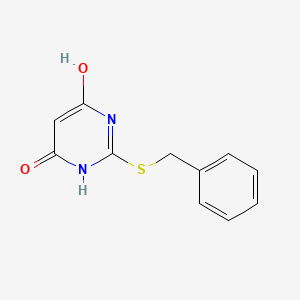
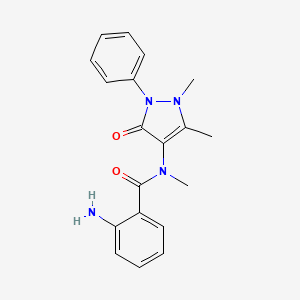
![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)
